methyl N-cyano-N-(4,6-dimethyl-1,3,5-triazin-2-yl)alaninate
Overview
Description
Methyl N-cyano-N-(4,6-dimethyl-1,3,5-triazin-2-yl)alaninate is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of a cyano group, a methyl ester, and a triazine ring substituted with dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-cyano-N-(4,6-dimethyl-1,3,5-triazin-2-yl)alaninate typically involves the reaction of 4,6-dimethyl-1,3,5-triazine-2-amine with methyl cyanoacetate. The reaction is carried out under basic conditions, often using sodium carbonate or potassium carbonate as the base. The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Methyl N-cyano-N-(4,6-dimethyl-1,3,5-triazin-2-yl)alaninate can undergo various chemical reactions, including:
Nucleophilic substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Cyclization: The compound can undergo intramolecular cyclization to form fused ring systems.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include nucleophiles such as amines or thiols. The reaction is typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Cyclization: Cyclization reactions may require the use of catalysts such as acids or bases, depending on the specific reaction pathway.
Hydrolysis: Hydrolysis is usually performed under acidic or basic conditions, using reagents like hydrochloric acid or sodium hydroxide.
Major Products Formed
Nucleophilic substitution: Substituted triazine derivatives.
Cyclization: Fused triazine ring systems.
Hydrolysis: Carboxylic acids and corresponding alcohols.
Scientific Research Applications
Methyl N-cyano-N-(4,6-dimethyl-1,3,5-triazin-2-yl)alaninate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex triazine derivatives. Its reactivity makes it a valuable intermediate in organic synthesis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl N-cyano-N-(4,6-dimethyl-1,3,5-triazin-2-yl)alaninate involves its interaction with various molecular targets. The cyano group and triazine ring can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and biological activity. The exact pathways and molecular targets depend on the specific application and derivative being studied .
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethyl-1,3,5-triazine-2-amine: A precursor in the synthesis of methyl N-cyano-N-(4,6-dimethyl-1,3,5-triazin-2-yl)alaninate.
Methyl cyanoacetate: Another precursor used in the synthesis.
Other triazine derivatives: Compounds such as melamine and cyanuric acid share structural similarities with this compound.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a cyano group and a methyl ester makes it a versatile intermediate for further chemical modifications, enhancing its utility in various applications .
Properties
IUPAC Name |
methyl 2-[cyano-(4,6-dimethyl-1,3,5-triazin-2-yl)amino]propanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O2/c1-6(9(16)17-4)15(5-11)10-13-7(2)12-8(3)14-10/h6H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYJPTPAMMXWJQT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC(=N1)N(C#N)C(C)C(=O)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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